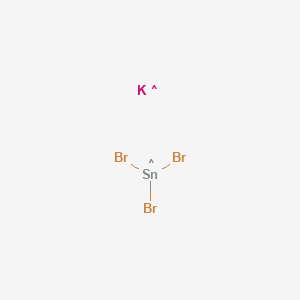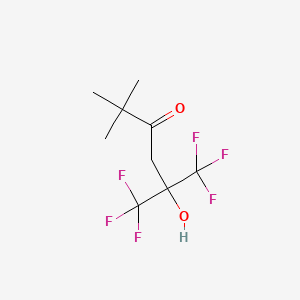
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple trifluoromethyl groups and a hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one typically involves the use of fluorinated reagents and specific reaction conditions. One common method is the trifluoromethylation of a suitable precursor, followed by hydroxylation and further functional group modifications. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction pathway and conditions used .
Aplicaciones Científicas De Investigación
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated hexanones and hydroxylated derivatives, such as:
- 6,6,6-Trifluoro-5-hydroxy-2,2-dimethylhexan-3-one
- 5-Hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one .
Uniqueness
What sets 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one apart is the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
34844-45-6 |
|---|---|
Fórmula molecular |
C9H12F6O2 |
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one |
InChI |
InChI=1S/C9H12F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h17H,4H2,1-3H3 |
Clave InChI |
VPKPKCOMLYEKLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


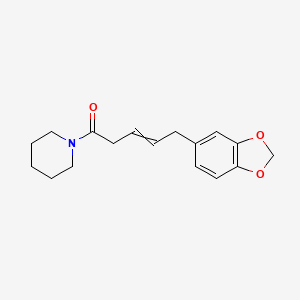
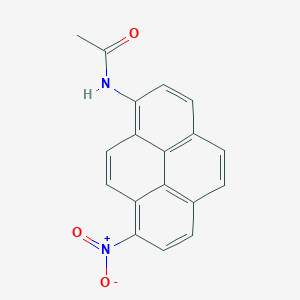
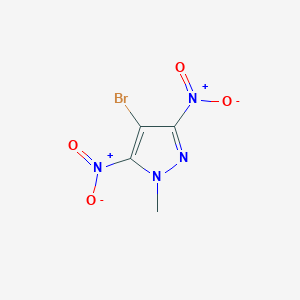
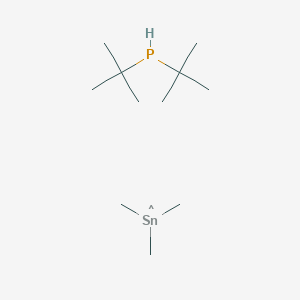
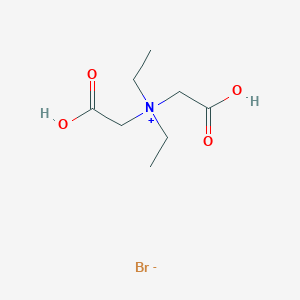
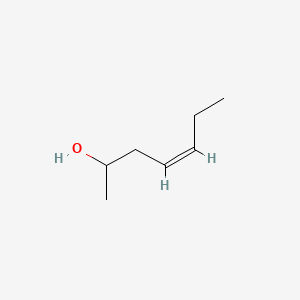
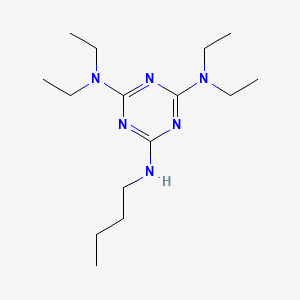
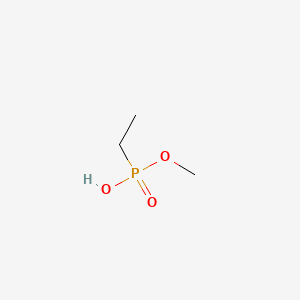
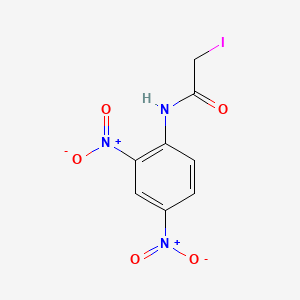
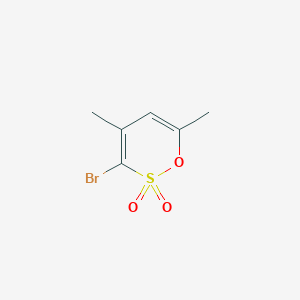
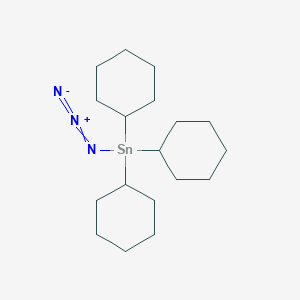
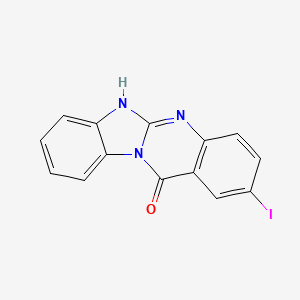
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
